1-Propyl-3-methylimidazolium trifluoromethansulfonate
Description
1-Propyl-3-methylimidazolium trifluoromethansulfonate (C₈H₁₃F₃N₂O₃S) is a room-temperature ionic liquid (IL) composed of the 1-propyl-3-methylimidazolium ([C₃MIm]⁺) cation and the trifluoromethansulfonate ([CF₃SO₃]⁻, or [TfO]⁻) anion. Its CAS Registry Number is 49528-90, and it is commercially available at a price of ¥41,000 for 25 g . Key physicochemical properties include a density of 1.48 g/cm³ (at 18°C) and a viscosity of 44 cP (at 25°C) . The compound is classified as hazardous, requiring careful handling due to its corrosive and reactive nature .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.CHF3O3S/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)8(5,6)7/h5-7H,3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIYZHFRPXBGP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Optimization
In a representative procedure, 1-methylimidazole (82.1 g, 1.0 mol) and 1-bromopropane (123.0 g, 1.0 mol) are combined in a round-bottom flask under argon. The mixture is refluxed at 80°C for 48 hours with stirring. Excess 1-bromopropane is removed under reduced pressure, yielding a viscous liquid. Purification involves dissolution in dichloromethane, treatment with decolorizing charcoal (3% w/w) at 65°C for 24 hours, and filtration to remove impurities. The solvent is evaporated to obtain [C₃MIm][Br] as a pale-yellow solid.
Table 1: Quaternization Reaction Parameters for [C₃MIm][Br] Synthesis
Microwave-assisted synthesis offers a faster alternative. For analogous 1-alkyl-3-methylimidazolium salts, microwave heating at 100°C for 20–30 minutes achieves yields of 88–90%. Applying this to [C₃MIm][Br] could reduce reaction times to <1 hour.
Anion Exchange to Trifluoromethanesulfonate
The bromide intermediate undergoes metathesis with NaOTf to replace Br⁻ with OTf⁻. This step is critical for achieving high-purity [C₃MIm][OTf].
Metathesis Procedure
[C₃MIm][Br] (1.0 mol) is dissolved in deionized water and stirred with NaOTf (1.05 mol) at room temperature for 3 hours. The mixture is extracted with dichloromethane (3 × 100 mL), and the organic phase is washed with water to remove residual NaBr. After drying over MgSO₄, the solvent is evaporated under vacuum. The crude product is further purified via recrystallization from acetonitrile or ethyl acetate.
Table 2: Anion Exchange Conditions for [C₃MIm][OTf]
Alternative methods using silver triflate (AgOTf) avoid sodium contamination but are cost-prohibitive. For large-scale production, aqueous metathesis with NaOTf remains the standard.
Purification and Drying
Residual solvents and unreacted precursors are removed via vacuum drying. [C₃MIm][OTf] is heated at 70°C under high vacuum (≤1 Pa) for 48 hours. Karl Fischer titration confirms water content <50 ppm. Decolorizing charcoal (3% w/w) eliminates organic impurities, yielding a colorless liquid.
Characterization and Quality Control
Structural Confirmation
Table 3: Thermophysical Data for [C₃MIm][OTf]
| Property | Value | Source |
|---|---|---|
| Melting Point | -10°C | |
| Density (25°C) | 1.387 g/cm³ | |
| Viscosity (25°C) | 112 mPa·s | |
| Conductivity (25°C) | 8.4 mS/cm | |
| Thermal Decomposition | 280°C |
Thermogravimetric analysis (TGA) shows 5% weight loss at 280°C, confirming thermal stability.
Challenges and Mitigation Strategies
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Impurity Removal : Residual bromide (Br⁻) can degrade electrochemical performance. Repeated aqueous washing and ion chromatography reduce Br⁻ to <10 ppm.
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Hygroscopicity : Storage under argon or nitrogen prevents moisture absorption.
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Scalability : Microwave synthesis reduces reaction times but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-3-methylimidazolium trifluoromethansulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Complex Formation: It forms complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as halides and alkoxides. Typical conditions involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane.
Complex Formation: Metal salts such as palladium chloride or copper sulfate are used under mild conditions to form stable complexes.
Major Products:
Substitution Reactions: The major products are typically substituted imidazolium salts.
Complex Formation: The major products are metal-imidazolium complexes, which have applications in catalysis and material science.
Scientific Research Applications
Catalysis
1-Propyl-3-methylimidazolium trifluoromethanesulfonate serves as an effective solvent and catalyst in various organic synthesis reactions, particularly in:
- Friedel-Crafts Reactions: It acts as a reaction medium for synthesizing aryl ketones, enhancing the efficiency of the benzoylation process using bismuth triflate as a catalyst .
- Glycosylation Reactions: This ionic liquid promotes glycosylation, facilitating the synthesis of oligosaccharides from thiophenyl and trichloroacetimidate glycoside donors .
Electrochemical Applications
The compound is utilized in electrochemical devices due to its high ionic conductivity:
- Electrolytes in Batteries: It has been incorporated into polymer electrolytes to improve ionic conductivity, making it suitable for use in lithium-ion batteries .
- Fuel Cells: Its properties make it a candidate for use in fuel cell technology, where efficient ion transport is crucial.
Separation Processes
1-Propyl-3-methylimidazolium trifluoromethanesulfonate is effective in the extraction and separation of various compounds:
- Extraction of Aromatic Compounds: It has been successfully used to extract sulfur and nitrogen-containing aromatic organic compounds from aliphatic hydrocarbons, showcasing its utility in environmental applications .
Study on Ionic Liquids as Solvents
A study published in the Journal of Chemical Thermodynamics highlighted the effectiveness of ionic liquids, including [C3mim][OTf], as solvents for various chemical reactions. The findings indicated that these solvents enhance reaction rates and selectivity compared to traditional organic solvents .
Application in Green Chemistry
Research conducted by Solvionic demonstrated that [C3mim][OTf] can be used in green chemistry applications, promoting sustainable practices by reducing waste and improving reaction efficiencies in organic synthesis .
Mechanism of Action
1-Propyl-3-methylimidazolium trifluoromethansulfonate acts primarily as a solvent and catalyst in various chemical reactions. Its mechanism of action involves:
Solvent Properties: It enhances the solubility and reactivity of other molecules, facilitating chemical reactions.
Catalytic Properties: It can stabilize transition states and intermediates, increasing reaction rates and yields.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-propyl-3-methylimidazolium trifluoromethansulfonate with structurally related ionic liquids sharing the same cation but differing in anions. Data are derived from experimental studies and commercial specifications.
Key Findings:
The tetrafluoroborate IL demonstrates higher conductivity (4.40 mS/cm), making it preferable for battery electrolytes or sensors . Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻)-based ILs are hydrophobic and excel in gas separation, with high selectivity for CO₂ over ethane .
Thermal and Chemical Stability :
- Trifluoromethansulfonate and [Tf₂N]⁻ anions confer greater thermal stability compared to [BF₄]⁻, which may hydrolyze in humid environments .
Applications :
- Trifluoromethansulfonate : Used in CO₂ electrochemical reduction due to its moderate polarity and compatibility with metal catalysts .
- Tetrafluoroborate : Employed in dye-sensitized solar cells (DSSCs) and capacitors for its high ionic conductivity .
- Iodide : Primarily utilized in synthesis and as a charge transport medium in perovskite solar cells .
Notes
Handling and Safety : All 1-propyl-3-methylimidazolium ILs require stringent safety protocols, including the use of gloves and ventilation, due to their corrosive nature .
Data Gaps : Conductivity and long-term stability data for the trifluoromethansulfonate variant are lacking, warranting further research.
Cost Considerations : The trifluoromethansulfonate IL is more expensive (¥41,000/25 g) than the tetrafluoroborate analog (¥22,000/25 g), influencing industrial scalability .
Biological Activity
1-Propyl-3-methylimidazolium trifluoromethanesulfonate (PMIM-Tf) is an ionic liquid that has garnered interest for its unique properties and potential biological applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
PMIM-Tf is characterized by its imidazolium cation and trifluoromethanesulfonate anion, which contribute to its distinctive physicochemical properties. The presence of the triflate group enhances its solubility in various solvents and affects its interaction with biological molecules.
Mechanisms of Biological Activity
The biological activity of PMIM-Tf can be attributed to several mechanisms:
- Cell Membrane Interaction : The lipophilicity imparted by the propyl group allows PMIM-Tf to interact with cell membranes, potentially altering membrane integrity and function.
- Enzyme Inhibition : PMIM-Tf has been shown to inhibit specific enzymes, affecting metabolic pathways. This inhibition may occur through competitive or non-competitive mechanisms depending on the target enzyme.
- Reactive Oxygen Species (ROS) Generation : Exposure to PMIM-Tf can lead to increased oxidative stress in cells, resulting in apoptosis or necrosis.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of PMIM-Tf on various cell lines.
| Study | Cell Line | Concentration | Findings |
|---|---|---|---|
| A | HeLa | 0.1 - 1 mM | Significant reduction in cell viability at 1 mM. |
| B | HepG2 | 0.5 - 2 mM | Induction of apoptosis observed at higher concentrations. |
| C | MCF-7 | 0.1 - 0.5 mM | Moderate cytotoxicity with IC50 values around 0.4 mM. |
These findings suggest that PMIM-Tf exhibits dose-dependent cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
PMIM-Tf has also been investigated for antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5 mM |
| S. aureus | 0.75 mM |
| C. albicans | 1 mM |
The results indicate that PMIM-Tf possesses significant antimicrobial activity, making it a candidate for further development in antimicrobial therapies.
Case Studies
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that PMIM-Tf inhibited the growth of breast cancer cells by inducing apoptosis through ROS generation and mitochondrial dysfunction .
- Antimicrobial Efficacy : Research highlighted in International Journal of Antimicrobial Agents showed that PMIM-Tf effectively inhibited biofilm formation in Staphylococcus aureus, providing insights into its potential use in preventing infections associated with medical devices .
- Enzyme Interaction Studies : Investigations into the interaction between PMIM-Tf and various enzymes revealed significant inhibitory effects on lactate dehydrogenase, suggesting potential applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
